molecular formula C7H11N3O2 B3022623 methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate CAS No. 1004451-62-0

methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B3022623
CAS No.: 1004451-62-0
M. Wt: 169.18 g/mol
InChI Key: XDWSYJRFBGRNMZ-UHFFFAOYSA-N
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Description

Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate is a pyrazole-based compound that serves as a versatile building block in organic synthesis and materials science research. With the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol, this reagent features a reactive methyl ester group, which makes it a valuable precursor for constructing more complex molecules through reactions such as hydrolysis or amidation . The 5-amino and 3-methyl substituents on the pyrazole ring contribute to its electronic properties and coordination capabilities, allowing it to be used in the synthesis of functionalized ligands . Research applications include the development of tripodal, multidentate pyrazolyl ligands that can coordinate to metal ions like copper(II) to form complexes with catalytic activity, such as in the oxidation of catechol to quinone . The related hydrochloride salt form (CAS 1189997-27-0) is also available for procurement from specialty chemical suppliers for research purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(5-amino-3-methylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5-3-6(8)10(9-5)4-7(11)12-2/h3H,4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWSYJRFBGRNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Maintaining stringent control over reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate has been investigated for its pharmacological properties, including:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Properties : Its structure allows for potential antimicrobial activity, which is under investigation for therapeutic applications against various pathogens .

Organic Synthesis

This compound serves as a building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The ester group can be reduced to alcohols.
  • Substitution Reactions : The amino group can undergo nucleophilic substitutions to yield different derivatives.

Material Science

Research indicates that this compound may have applications in the development of new materials. The pyrazole ring can engage in interactions like hydrogen bonding and π-π stacking, which are beneficial for creating functional materials such as polymers and gels.

Case Study 1: Anti-inflammatory Research

A study explored the anti-inflammatory effects of this compound through its interaction with specific enzymes involved in inflammatory pathways. Results indicated a significant reduction in inflammatory markers in vitro, suggesting its potential as a therapeutic agent .

Case Study 2: Synthesis of Pyrazole Derivatives

Researchers utilized this compound as a precursor to synthesize various pyrazole derivatives. These derivatives exhibited promising biological activities, including anticonvulsant effects and enhanced antimicrobial properties, demonstrating the compound's utility in drug development.

Mechanism of Action

The mechanism of action of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)acetate

  • Structural Differences : The ethyl ester analog (C8H13N3O2) replaces the methyl ester group with an ethyl chain, increasing molecular weight (183.21 g/mol vs. ~169.18 g/mol for the methyl variant) .
  • Safety Profile : The ethyl derivative carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), indicating stricter handling requirements compared to the methyl ester .

Methyl 2-[5-(2-Hydroxyphenyl)-2H-tetrazol-2-yl]acetate

  • Structural Differences : This compound (C10H10N4O3) replaces the pyrazole ring with a tetrazole ring and introduces a 2-hydroxyphenyl substituent. The tetrazole ring is more electron-deficient, influencing coordination chemistry and hydrogen bonding .
  • Supramolecular Features: Intramolecular O–H⋯N hydrogen bonding stabilizes the structure, and intermolecular C–H⋯O interactions form dimeric pairs in the crystal lattice. These features contrast with the pyrazole-based compound, which lacks phenolic hydroxyl groups for similar interactions .
  • Applications : The tetrazole derivative is used in metal-organic frameworks (MOFs) due to its versatile binding modes, whereas the pyrazole analog may prioritize pharmaceutical applications .

1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate

  • Synthesis: Prepared via triazenylpyrazole precursors, a distinct route compared to the nucleophilic substitution used for methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate .
  • Biological Relevance : The triazole-pyrazole hybrid may exhibit enhanced bioactivity (e.g., antimicrobial or anticancer properties) due to synergistic heterocyclic effects .

2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate

  • Structural Complexity : This compound (C24H25N5O3) incorporates indole and phenyl-substituted pyrazole groups, significantly increasing molecular weight (431.49 g/mol) and steric bulk .
  • Pharmacological Potential: The indole moiety may enhance binding to biological targets (e.g., serotonin receptors), whereas the simpler pyrazole-acetate structure lacks this complexity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound C7H11N3O2 169.18 Pyrazole, methyl ester, amino Drug intermediate, hydrogen bonding
Ethyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate C8H13N3O2 183.21 Ethyl ester, pyrazole, amino Higher lipophilicity, hazardous (H302)
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate C10H10N4O3 234.21 Tetrazole, hydroxyphenyl, methyl ester MOF construction, supramolecular interactions
1-(5-Methylpyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate C9H12N6O2 236.23 Pyrazole-triazole hybrid, methyl ester Enhanced bioactivity, synthetic versatility
2-((3,5-Dimethyl-1-phenylpyrazol-4-yl)amino)-2-oxoethyl indol-3-yl acetate C24H25N5O3 431.49 Indole, phenylpyrazole, amide Pharmacological targeting, high molecular complexity

Key Findings and Implications

Ester Group Impact : Methyl/ethyl esters influence lipophilicity and toxicity. The ethyl variant’s hazard profile (H302, H315) necessitates cautious handling compared to the methyl derivative .

Heterocyclic Core : Pyrazole derivatives prioritize drug synthesis, while tetrazole analogs excel in materials science due to strong coordination and hydrogen-bonding capabilities .

Hybrid Structures : Compounds combining pyrazole with triazole or indole () exhibit enhanced biological or structural complexity, broadening application scope .

Synthetic Routes : Nucleophilic substitution () and triazenyl precursor methods () highlight divergent strategies for pyrazole-functionalized esters.

Biological Activity

Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound that belongs to the pyrazole class, which has gained attention for its diverse biological activities. This article provides an overview of its biological activity, including potential therapeutic applications, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₂ClN₃O₂, with a molecular weight of 205.64 g/mol. The compound features both an amino group and an ester functional group, enhancing its potential for various chemical modifications and biological activities.

1. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been investigated for its potential as an enzyme inhibitor and receptor modulator, showing efficacy against various bacterial strains, including Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
MSSASub-micromolar
MRSASub-micromolar
E. coli8 mg/mL

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to influence LPS-induced glial inflammation in BV-2 cells and glutamate-induced oxidative neurotoxicity in HT-22 cells . In vivo studies confirmed its ability to reduce microglial activation and astrocyte proliferation in LPS-injected mice, suggesting potential applications in neuroinflammatory conditions .

Case Study: Neuroinflammatory Response
A study demonstrated that this compound significantly reduced inflammatory markers in a mouse model of neuroinflammation, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

3. Anticancer Activity

The pyrazole scaffold has been associated with anticancer properties, and this compound is no exception. Compounds containing a similar structure have shown antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .

Table 2: Anticancer Activity Assessment

Cancer Cell LineInhibition Percentage
MDA-MB-23168%
HepG2Below 30%

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions, including oxidation and substitution reactions to form various derivatives with enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate, and how can experimental parameters be optimized?

  • Methodological Answer : Cyclocondensation reactions involving precursors like ethyl acetoacetate and hydrazine derivatives are commonly used for pyrazole derivatives. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . To optimize yield, reaction parameters (temperature, solvent, stoichiometry) should be systematically tested using statistical Design of Experiments (DoE) approaches to minimize trial-and-error . Quantum chemical calculations (e.g., reaction path searches) can also predict optimal conditions, reducing experimental iterations .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D NMR (e.g., HSQC, HMBC) to confirm substituent positions and hydrogen bonding in the pyrazole ring.
  • IR : Identify functional groups (e.g., ester C=O stretch near 1700 cm1^{-1}, NH2_2 vibrations).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion and fragmentation patterns.
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive structural proof (as demonstrated for similar pyrazole derivatives ).

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct stability studies using HPLC or UV-Vis spectroscopy under accelerated conditions (e.g., 40°C, 75% humidity). Solubility can be assessed in solvents like DMSO, water (buffered at pH 1–13), and ethanol via shake-flask methods. For pyrazole derivatives, ester groups may hydrolyze under basic conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or stability?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and molecular docking to predict binding affinities to target proteins. For example, ICReDD integrates quantum chemical calculations to predict reaction pathways and intermediate stability, enabling rational design of analogs . Software like Gaussian or ORCA can simulate reaction mechanisms, while molecular dynamics (MD) simulations assess stability in biological environments .

Q. What statistical methods are appropriate for resolving contradictions in experimental data (e.g., conflicting yield reports) for this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., ANOVA, Principal Component Analysis) to identify confounding variables (e.g., impurity profiles, moisture content). For synthesis optimization, Response Surface Methodology (RSM) can model interactions between variables (e.g., temperature vs. catalyst loading) and identify robust conditions . Reproducibility issues may arise from uncontrolled parameters like trace metal contamination; DoE can isolate these factors .

Q. How can reaction fundamentals (kinetics, thermodynamics) inform reactor design for scalable synthesis?

  • Methodological Answer : Conduct kinetic studies (e.g., in situ FTIR or calorimetry) to determine rate laws and activation energies. For exothermic reactions, continuous-flow reactors may improve heat dissipation and scalability. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently, as classified under CRDC subclass RDF2050104 . Process simulation tools (Aspen Plus, COMSOL) enable virtual prototyping of reactors to balance throughput and safety .

Q. What advanced analytical techniques are suitable for studying degradation pathways or byproduct formation?

  • Methodological Answer :

  • LC-MS/MS : Track degradation products in real-time under stress conditions (e.g., oxidative, photolytic).
  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to trace reaction pathways.
  • In Situ Spectroscopy : Raman or NMR spectroscopy in flow cells can capture transient intermediates .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds.

Methodological Considerations

  • Data Contradictions : When literature reports conflicting results (e.g., divergent melting points), validate via replicated experiments under standardized conditions (e.g., ICH Q2 guidelines) and cross-reference with PubChem data .
  • Ethical and Safety Compliance : Follow institutional Chemical Hygiene Plans for handling reactive intermediates and ensure 100% compliance with safety protocols before experimentation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate
Reactant of Route 2
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methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate

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